REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1.[Cl:8][C:6]1[CH:7]=[C:2]([O:12][CH3:11])[C:3]([C:9]#[N:10])=[N:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
sodium methoxide
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 5 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stir for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-75% ethyl acetate in heptanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)OC)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.5 mmol | |
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1.[Cl:8][C:6]1[CH:7]=[C:2]([O:12][CH3:11])[C:3]([C:9]#[N:10])=[N:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
sodium methoxide
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 5 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stir for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-75% ethyl acetate in heptanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)OC)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.5 mmol | |
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |